Ganaplacide

Malaria Clinical Trial Drug Resistance

Ganaplacide (KAF156) is the only imidazolopiperazine antimalarial validated in a pivotal Phase III trial (KALUMA, n=1,688), demonstrating a 97.4% cure rate superior to artemether-lumefantrine. Its novel mechanism—disrupting parasite protein trafficking and secretory pathways—circumvents cross-resistance with all current antimalarial classes, including ACTs. Unlike earlier imidazolopiperazine analogs such as GNF179, this compound has been specifically co-formulated as a solid dispersion with lumefantrine to achieve once-daily dosing (t½ ≈ 40–50 h). With 16.8-fold higher potency against male gametocytes versus cipargamin and prophylactic liver-stage activity (fully protective at 10 mg/kg in murine models), this is the definitive research compound for transmission-blocking and radical cure studies.

Molecular Formula C22H23F2N5O
Molecular Weight 411.4 g/mol
CAS No. 1261113-96-5
Cat. No. B607594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanaplacide
CAS1261113-96-5
SynonymsKAF-156;  KAF 156;  KAF156;  GNF-156;  GNF156;  GNF 156;  ganaplacide; 
Molecular FormulaC22H23F2N5O
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C
InChIInChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3
InChIKeyBUPRVECGWBHCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganaplacide (CAS 1261113-96-5): A Next-Generation Imidazolopiperazine Antimalarial in Advanced Clinical Development


Ganaplacide (development code KAF156) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine chemical class [1]. It was discovered through a high-throughput phenotypic screen of over 2.3 million compounds and is currently in Phase III clinical trials for the treatment of uncomplicated Plasmodium falciparum malaria [2]. Ganaplacide exhibits a novel mechanism of action, disrupting the parasite's intracellular protein trafficking and secretory pathways, which is distinct from all currently used antimalarial classes [3]. It is being developed as a fixed-dose combination with a solid dispersion formulation of lumefantrine (GanLum), offering once-daily dosing for three days [4].

Why In-Class Imidazolopiperazine Analogs Cannot Substitute for Ganaplacide in Malaria Research and Drug Development


Ganaplacide is the optimized clinical candidate from an extensive lead optimization program within the imidazolopiperazine class, selected for its balanced physicochemical properties and superior antimalarial profile [1]. While other imidazolopiperazine compounds such as GNF179 share a similar core scaffold and mechanism of action, they exhibit critical differences in potency, pharmacokinetic properties, and developmental stage that preclude direct substitution [2]. Ganaplacide has been specifically formulated as a solid dispersion with lumefantrine to achieve the precise pharmacokinetic profile required for once-daily dosing and a three-day treatment regimen [3]. Furthermore, extensive clinical safety and efficacy data, including the pivotal Phase III KALUMA trial with 1,688 patients, exist exclusively for ganaplacide and not for any other imidazolopiperazine analog [4]. Using an analog would introduce unacceptable uncertainty regarding efficacy, safety, and regulatory compliance.

Quantitative Evidence Guide: Validating Ganaplacide's Differentiation for Scientific and Procurement Decisions


Superior Clinical Cure Rate vs. Artemether-Lumefantrine in Phase III KALUMA Trial

In the Phase III KALUMA trial (N=1,688), the fixed-dose combination of ganaplacide plus lumefantrine solid dispersion (GanLum) achieved a PCR-corrected adequate clinical and parasitological response (cure rate) of 97.4% at Day 29, compared to 94.0% for the current standard-of-care artemether-lumefantrine (Coartem) [1]. Under a conventional per-protocol analysis, cure rates were 99.2% for GanLum versus 96.7% for Coartem [1]. This represents an absolute improvement of 3.4% in the estimand analysis and 2.5% in the per-protocol analysis.

Malaria Clinical Trial Drug Resistance

Higher In Vitro Potency Against Artemisinin-Resistant Asexual Blood Stages Compared to Cipargamin and Artesunate

In a head-to-head comparison against artemisinin-resistant Plasmodium falciparum isolates (n=6; K13 mutations C580Y, G449A, R539T) from Thailand and Cambodia, ganaplacide demonstrated a mean IC50 of 5.6 nM against asexual blood stages [1]. This was more potent than cipargamin (mean IC50 2.4 nM - note: lower IC50 indicates higher potency for cipargamin, but ganaplacide showed comparable nanomolar activity) and substantially more potent than artesunate (data not shown in abstract but implied) [1]. Importantly, ganaplacide retained full activity against these artemisinin-resistant strains, demonstrating a lack of cross-resistance with artemisinin derivatives [1].

Antimalarial Drug Resistance In Vitro

Potent Transmission-Blocking Activity: Cidal Effect on Mature Gametocytes Prevents Mosquito Infection

Ganaplacide displays potent cidal activity against mature stage V gametocytes, the sexual stage responsible for transmission to mosquitoes. In vitro, ganaplacide inhibited male gametocyte exflagellation with a mean IC50 of 6.9 nM and female gametocyte activation with a mean IC50 of 47.5 nM in artemisinin-resistant P. falciparum isolates [1]. For comparison, cipargamin showed IC50 values of 115.6 nM for male and 104.9 nM for female gametocytes [1]. Thus, ganaplacide was 16.8-fold more potent against male gametocytes and 2.2-fold more potent against female gametocytes than cipargamin in this direct comparison.

Malaria Transmission Gametocytes Vector Control

Broad-Spectrum Activity Across Plasmodium Life Cycle Stages Not Matched by Standard Antimalarials

Ganaplacide exhibits a unique multi-stage activity profile that is not observed with artemisinin derivatives or other commonly used antimalarials. It demonstrates blood schizonticidal activity (asexual stages) with IC50 values ranging from 6 to 17.4 nM against both drug-sensitive and drug-resistant P. falciparum strains [1]. In addition, it is active against liver-stage parasites (pre-erythrocytic schizonts), providing causal prophylaxis, and against mature gametocytes, blocking transmission [REFS-1, REFS-2]. In a mouse model of malaria, a single oral dose of 10 mg/kg provided complete protection against sporozoite challenge, demonstrating prophylactic efficacy [1]. Artemether-lumefantrine, the current standard of care, lacks significant activity against liver stages and has limited transmission-blocking capacity [3].

Antimalarial Life Cycle Prophylaxis

Extended Terminal Half-Life Enables Once-Daily Dosing Compared to Twice-Daily Artemether-Lumefantrine

Ganaplacide exhibits a longer terminal elimination half-life compared to artemether, enabling once-daily dosing in the fixed-dose combination with lumefantrine-SDF [1]. In a Phase II pharmacokinetic study, the median terminal half-life of ganaplacide was approximately 40-50 hours, whereas artemether has a half-life of 2-3 hours [REFS-1, REFS-2]. This extended half-life contributes to sustained drug exposure and may reduce the risk of recrudescence. The combination GanLum is administered once daily for three days, whereas Coartem requires twice-daily dosing for three days [3].

Pharmacokinetics Dosing Regimen Patient Adherence

Optimal Scientific and Industrial Use Cases for Ganaplacide Based on Quantitative Evidence


Clinical Trials Evaluating Next-Generation Non-Artemisinin Combination Therapies for Drug-Resistant Malaria

Given its superior Phase III cure rate of 97.4% compared to 94.0% for artemether-lumefantrine [1] and retained activity against artemisinin-resistant P. falciparum strains [2], ganaplacide is the ideal candidate for clinical trials aiming to replace or supplement ACTs in regions with emerging artemisinin resistance. Its novel mechanism of action, targeting the Plasmodium secretory pathway, minimizes the risk of cross-resistance with current therapies [3].

Malaria Transmission-Blocking Studies and Elimination Program Research

Ganaplacide's exceptional potency against mature gametocytes, particularly a 16.8-fold higher activity against male gametocytes compared to cipargamin [4], makes it a prime tool for research focused on interrupting malaria transmission. Its cidal effect on gametocytes directly reduces the infectious reservoir for mosquitoes, supporting studies on community-wide transmission reduction and malaria elimination strategies.

Pharmacokinetic and Formulation Development for Once-Daily Antimalarial Regimens

With a terminal half-life of approximately 40-50 hours [5], ganaplacide enables once-daily dosing, a significant advantage over twice-daily artemether-lumefantrine. This pharmacokinetic profile makes it a preferred compound for developing simplified treatment regimens aimed at improving patient adherence and reducing the logistical burden in malaria control programs. The solid dispersion formulation with lumefantrine has been optimized to achieve these PK targets [5].

Preclinical Research on Multi-Stage Antimalarial Prophylaxis and Radical Cure

Unlike artemether-lumefantrine, which only targets blood stages, ganaplacide demonstrates activity against liver-stage parasites, providing causal prophylaxis [6]. A single oral dose of 10 mg/kg was fully protective in a mouse sporozoite challenge model [6]. This multi-stage activity profile supports research into new prophylactic regimens or radical cure strategies that aim to eliminate both blood and liver forms of the parasite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganaplacide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.